molecular formula C19H20N2O2 B2671887 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole CAS No. 838865-25-1

1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2671887
CAS No.: 838865-25-1
M. Wt: 308.381
InChI Key: XMVFSPDKGOQMTG-UHFFFAOYSA-N
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Description

1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a phenoxyethyl side chain substituted with an allyl group at the para position and a methoxy group at the ortho position of the phenyl ring. This structural framework combines the aromatic rigidity of benzimidazole with the flexibility and electronic diversity of the substituted phenoxyethyl group.

Properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-6-15-9-10-18(19(13-15)22-2)23-12-11-21-14-20-16-7-4-5-8-17(16)21/h3-5,7-10,13-14H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFSPDKGOQMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction could produce saturated derivatives.

Scientific Research Applications

1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, as a potential monoamine oxidase inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . Molecular docking studies and in vitro assays are commonly used to elucidate these interactions.

Comparison with Similar Compounds

Pyrimidin-4-yl Derivatives

Compounds such as 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole () feature a pyrimidine ring linked to benzimidazole. These derivatives exhibit potent V600EBRAF inhibitory activity (IC₅₀ = 0.12–0.45 µM), crucial for anticancer applications. The sulfonyl group enhances electrophilicity, facilitating covalent interactions with kinase targets. In contrast, the allyl-methoxyphenoxyethyl group in the target compound may favor hydrophobic interactions or allosteric modulation due to its bulkier, electron-rich substituents .

Aryl Thiazole-Triazole Acetamides

Derivatives like 9a–e () incorporate triazole-thiazole moieties linked to benzimidazole. These compounds demonstrate broad-spectrum antimicrobial activity (MIC = 2–16 µg/mL against S. aureus and C. albicans). The triazole-thiazole group introduces hydrogen-bonding capability, which is absent in the target compound. However, the allyl-methoxyphenoxyethyl chain may compensate by enabling π-π stacking with aromatic residues in enzymes .

Fluorophenyl and Methoxyphenyl Analogues

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole () binds to the GABA-A receptor’s benzodiazepine site (Ki = 12 nM), with the fluorine atom enhancing metabolic stability.
  • 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole () shows antifungal activity (MIC = 8 µg/mL against C. neoformans), attributed to the methoxy group’s electron-donating effects. The target compound’s methoxy group may similarly stabilize charge-transfer interactions, while the allyl group could improve membrane permeability .

Solubility and Bioavailability

  • Thioether-containing derivatives (e.g., 5 in ) exhibit improved solubility due to sulfur’s polarizability. The target compound’s methoxy group may enhance water solubility compared to non-polar analogues like 1-(4-chlorophenyl)-N-(1H-benzo[d]imidazol-2-yl)methanimine (), which relies on chlorophenyl hydrophobicity .

Biological Activity

The compound 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole (CAS Number: 123719-79-9) is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C22H26O4C_{22}H_{26}O_{4}, with a molecular weight of approximately 354.44 g/mol. The compound features a benzimidazole core, which is known for its versatility in medicinal chemistry.

PropertyValue
Molecular FormulaC22H26O4
Molecular Weight354.44 g/mol
CAS Number123719-79-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzimidazoles. For instance, derivatives of 4-allyl-2-methoxyphenol have shown significant activity against azole-resistant strains of Aspergillus fumigatus, suggesting that similar structural motifs may enhance antimicrobial efficacy in related compounds like this compound .

The biological activity of benzimidazole derivatives often involves interaction with various biological targets:

  • GABA-A Receptor Modulation : Some benzimidazole compounds act as positive allosteric modulators of GABA-A receptors, which are crucial in the central nervous system for regulating neuronal excitability. This mechanism may provide therapeutic benefits for neurological disorders .
  • Antifungal Mechanisms : The compound may inhibit biofilm formation and modulate gene expression related to efflux pumps in fungi, thereby enhancing susceptibility to antifungal agents .

Case Study 1: Antifungal Efficacy

A study demonstrated that derivatives similar to this compound exhibited effective inhibition against biofilm formation in azole-resistant A. fumigatus isolates. The treatment resulted in significant downregulation of efflux pump genes, indicating a potential mechanism for overcoming drug resistance .

Case Study 2: Neurological Applications

Research into related benzimidazole compounds has shown their potential as therapeutic agents for anxiety and depression by enhancing GABAergic transmission through positive modulation of GABA-A receptors . This suggests that this compound could be explored for similar neuropharmacological applications.

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